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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

Get Quote

Abstract
5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a specialized alkyne-functionalized

building block used primarily in the synthesis of kinase inhibitors and Fragment-Based Drug

Discovery (FBDD).[1] While structurally distinct from metabolic probes like EdU, this benzamide

derivative serves as a critical "pharmacophore handle." Its terminal alkyne moiety enables rapid

diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-

triazole libraries, or via Sonogashira cross-coupling for the industrial synthesis of FAK (Focal

Adhesion Kinase) inhibitors. This guide details the protocols for utilizing this scaffold in high-

throughput library generation and medicinal chemistry optimization.

Introduction: The Benzamide Pharmacophore
In medicinal chemistry, the benzamide motif is a "privileged structure" capable of forming key

hydrogen bonds within the ATP-binding pockets of kinases and the catalytic domains of PARP

enzymes.

5-Ethynyl-2-methylbenzamide combines this binding affinity with a bioorthogonal alkyne

handle.
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Role in FBDD: Acts as a "Core Fragment" (Fragment A) that can be "clicked" with a library of

Azides (Fragment B) to explore the chemical space of a binding pocket.

Role in Drug Synthesis: Serves as the key intermediate (often designated I71 in patent

literature) for the synthesis of FAK inhibitors such as analogs of PF-562,271.

Chemical Properties
Property Data

Chemical Name 5-Ethynyl-2-methylbenzamide

CAS Number 1393901-32-0

Molecular Formula C₁₀H₉NO

Molecular Weight 159.19 g/mol

Solubility DMSO (up to 100 mM), Methanol, DMF

Stability
Stable at -20°C; protect from light and moisture.

[2]

Reactive Group Terminal Alkyne (C≡CH)

Applications in Drug Discovery[3][4]
Fragment-Based Library Generation (CuAAC)
The primary "click" application of 5-Ethynyl-2-methylbenzamide is the rapid synthesis of 1,4-

disubstituted-1,2,3-triazole libraries. The resulting triazole ring acts as a bioisostere for amide

bonds, providing rigidity and metabolic stability while linking the benzamide pharmacophore to

diverse R-groups.

Mechanism: The terminal alkyne reacts with organic azides in the presence of Cu(I) to form a

triazole linkage. This reaction is regioselective (forming the 1,4-isomer) and proceeds in

aqueous or organic solvents.

Industrial Synthesis of FAK Inhibitors (Sonogashira)
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Note: While often grouped with modular "click" chemistries in broad medicinal chemistry

contexts, this is technically a Pd-catalyzed cross-coupling. 5-Ethynyl-2-methylbenzamide is

the validated precursor for constructing the core of FAK inhibitors. It is coupled with heteroaryl

halides (e.g., 2-chloropyrimidines) to extend the scaffold into the solvent-exposed region of the

kinase pocket.

Experimental Workflows (Visualized)
The following diagram illustrates the parallel workflow for using 5-Ethynyl-2-methylbenzamide
in both FBDD (Click) and Lead Optimization (Sonogashira).

Path A: Click Chemistry (FBDD) Path B: Lead Optimization (Industrial)
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Caption: Dual application pathways for 5-Ethynyl-2-methylbenzamide in library synthesis

(left) and targeted drug synthesis (right).

Detailed Protocols
Protocol A: High-Throughput CuAAC Library Synthesis
(96-Well Plate)
Purpose: To generate a library of 96 unique benzamide-triazole analogs for biological

screening.

Reagents:

Scaffold: 5-Ethynyl-2-methylbenzamide (100 mM in DMSO).

Azide Library: 96 diverse organic azides (100 mM in DMSO).

Catalyst: CuSO₄·5H₂O (100 mM in water).

Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

Ligand (Optional but Recommended): THPTA or TBTA (200 mM in DMSO) to protect the

protein target if screening directly, or to accelerate reaction.

Solvent: DMSO/t-Butanol/Water (1:1:1).

Step-by-Step Procedure:

Preparation: In a 96-well polypropylene plate (deep well), dispense 10 µL of the Scaffold (1

µmol) into each well.

Library Addition: Add 10.5 µL (1.05 equiv) of a unique Azide to each well.

Catalyst Mix: Prepare a master mix of the catalyst system:

Mix CuSO₄ and THPTA ligand in a 1:2 molar ratio prior to adding ascorbate.

Add Sodium Ascorbate.
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Final concentrations in reaction: 1 mol% Cu, 2 mol% Ligand, 10 mol% Ascorbate.

Reaction: Add the catalyst master mix to each well. Adjust total volume to 200 µL with

solvent.

Incubation: Seal plate and shake at room temperature (25°C) for 16 hours.

Workup (Solid Phase Extraction):

Dilute reaction with 500 µL water.

Pass through a pre-equilibrated C18 SPE plate.

Wash with 10% MeOH/Water (removes Cu salts).

Elute product with 100% MeOH or Acetonitrile.

Validation: Analyze random wells via LC-MS to confirm >90% conversion to the triazole

product.

Protocol B: "Industrial Standard" Sonogashira Coupling
Purpose: Synthesis of FAK inhibitor intermediates (Reference Standard).

Reagents:

5-Ethynyl-2-methylbenzamide (1.0 equiv)

Aryl/Heteroaryl Halide (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) (1.1 equiv)

Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

Co-Catalyst: CuI (0.02 equiv)

Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)

Solvent: Anhydrous THF or DMF (degassed).

Procedure:
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Degassing: Charge a reaction flask with THF and TEA. Sparge with Nitrogen/Argon for 15

minutes to remove Oxygen (Critical for Sonogashira to prevent homocoupling of the alkyne).

Loading: Add the Aryl Halide, Pd-catalyst, and CuI under inert atmosphere.

Addition: Add 5-Ethynyl-2-methylbenzamide.

Reaction: Heat to 50–70°C under Nitrogen for 4–12 hours. Monitor by TLC/LC-MS.

Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues. Concentrate

filtrate.[3]

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Scientific Integrity & Troubleshooting
Critical Control Points

Copper Chelation: In Protocol A (CuAAC), if the benzamide scaffold or the azide contains

strong chelators (e.g., pyridines), the reaction rate may drop. Solution: Increase Copper load

to 5-10 mol% or use a stronger ligand like THPTA.

Homocoupling (Glaser Coupling): In both protocols, the presence of Oxygen can cause the

terminal alkyne to dimerize (forming a diyne) instead of reacting with the azide/halide.

Solution: Rigorous degassing is mandatory.

Regioselectivity: CuAAC is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen

cycloaddition will yield a mixture of 1,4 and 1,5 isomers and is not recommended for

structure-activity relationship (SAR) studies.

Safety Note
Azides: Low molecular weight organic azides can be explosive. Handle with care and keep

C/N ratio > 3.

Copper: Copper waste must be disposed of as heavy metal waste.
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Patent: FAK Inhibitors.Compounds and methods for the treatment of proliferative diseases.

[4] (Describes the use of 5-Ethynyl-2-methylbenzamide, referred to as Intermediate I71, in

the synthesis of FAK inhibitors).

Source: Google P
URL

Click Chemistry Mechanism.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Source: Evans, R. A. (2007).

URL:[Link]

Benzamide Scaffold in Drug Discovery.Benzamide Derivatives as Potent Inhibitors of

HDACs/PARP. (General context on the pharmacophore).

Source: National Institutes of Health (PMC) / J. Med. Chem.

URL:[Link]

Sonogashira Coupling Protocol.Standard procedures for alkyne-aryl coupling.

Source: Organic Chemistry Portal.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications-of-5-ethynyl-2-methylbenzamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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